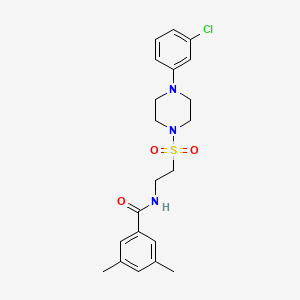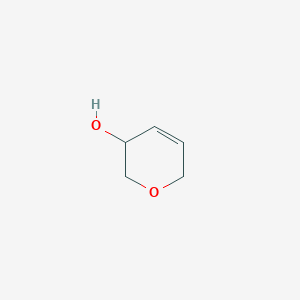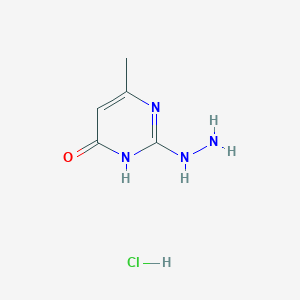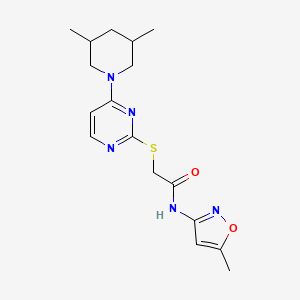![molecular formula C7H13ClF3NO2 B2354949 [1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride CAS No. 2445784-45-0](/img/structure/B2354949.png)
[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride: is a chemical compound with the molecular formula C7H12F3NO2·HCl. It is a hydrochloride salt of [(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol, which is a cyclobutyl derivative containing an amino group, a methoxy group, and a trifluoromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including:
Starting from Cyclobutanol: : Cyclobutanol can be functionalized to introduce the trifluoromethyl group, followed by methoxylation and amination.
Starting from Cyclobutylamine: : Cyclobutylamine can be trifluoromethylated, followed by methoxylation.
Industrial Production Methods
Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieving the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: : Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Formation of reduced trifluoromethyl derivatives.
Substitution: : Formation of various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has various applications in scientific research, including:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Investigated for its therapeutic potential.
Industry: : Utilized in the development of new materials and chemicals.
Wirkmechanismus
The mechanism by which [(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific structural features, such as the trifluoromethyl group and the cyclobutyl ring. Similar compounds include:
Cyclobutanol derivatives: : Similar cyclobutyl compounds without the trifluoromethyl group.
Trifluoromethylated compounds: : Other compounds containing the trifluoromethyl group but with different ring structures.
These compounds differ in their reactivity and biological activity due to variations in their molecular structures.
Eigenschaften
IUPAC Name |
[1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-13-6(7(8,9)10)2-5(11,3-6)4-12;/h12H,2-4,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGPCRBOKOHFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(CO)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)

![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2354877.png)
![4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B2354878.png)

![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)





